molecular formula C9H10N2O B3032669 2-(4,5-Dihydrooxazol-2-yl)aniline CAS No. 3416-93-1

2-(4,5-Dihydrooxazol-2-yl)aniline

Cat. No.: B3032669
CAS No.: 3416-93-1
M. Wt: 162.19 g/mol
InChI Key: FDLSEUGNQNFTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dihydrooxazol-2-yl)aniline is a heterocyclic organic compound with the molecular formula C9H10N2O. It is characterized by the presence of an oxazoline ring fused to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydrooxazol-2-yl)aniline typically involves the cyclocondensation of 2-aminobenzonitrile with 2-aminoethanol in the presence of a catalyst. One common method employs zinc chloride as a catalyst in a refluxing solvent such as chlorobenzene . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazoline ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydrooxazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazoles, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(4,5-Dihydrooxazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydrooxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a ligand, binding to metal ions or other active sites in proteins. This binding can inhibit or modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dihydrooxazol-2-yl)aniline is unique due to its specific combination of an oxazoline ring and an aniline moiety. This structure provides distinct reactivity and binding properties, making it valuable in various applications .

Biological Activity

Overview

2-(4,5-Dihydrooxazol-2-yl)aniline is a heterocyclic organic compound characterized by the presence of an oxazoline ring fused to an aniline moiety. Its molecular formula is C9_9H10_{10}N2_2O, and it has gained attention due to its potential biological activities and applications in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminobenzonitrile with 2-aminoethanol in the presence of a catalyst, such as zinc chloride, under reflux conditions. This method can be adapted for industrial production using continuous flow reactors to enhance efficiency and yield.

Biological Activity

Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, structural analogs have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural features.

Antitumor Activity : Azolyl anilines, a class that includes this compound, have been reported to exhibit antitumor properties. Studies suggest that derivatives of these compounds can act as inhibitors of specific cancer cell lines by interfering with cellular signaling pathways.

Cardioprotective Effects : There is emerging evidence that derivatives of azolyl anilines may provide cardioprotective benefits. These effects are thought to be mediated through the modulation of adrenergic receptors, which are critical in cardiovascular health.

The biological activity of this compound can be attributed to its ability to act as a nucleophile in various biochemical reactions. It has been identified as an effective 1,5-nucleophile in cyclocondensation reactions, allowing it to form derivatives that exhibit diverse biological activities.

Target Interactions

The compound's interactions with biological targets include:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Selectivity toward α1-adrenoceptors suggests possible applications in treating hypertension or other cardiovascular conditions.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Biological Activity
2-AminobenzothiazoleBenzothiazoleStrong antimicrobial properties
2-(5-Methylthiazol-2-yl)anilineThiazoleAnti-inflammatory effects
2-(1,3-Thiazol-2-yl)anilineThiazoleSignificant antifungal activity

The uniqueness of this compound lies in its specific dihydrooxazole moiety, which imparts distinct chemical reactivity and potential biological properties compared to other azolyl-anilines.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development. For instance:

  • Antitumor Studies : A study demonstrated that derivatives of azolyl anilines could inhibit the growth of specific cancer cell lines through targeted receptor interactions.
    • Methodology : Cell viability assays were performed using various concentrations of the compound.
    • Results : Significant reduction in cell proliferation was observed at higher concentrations.
  • Cardiovascular Research : Investigations into the compound's effects on α1-adrenoceptors revealed its potential role in modulating blood pressure.
    • Methodology : In vivo studies were conducted on rat models.
    • Results : The compound exhibited a dose-dependent decrease in blood pressure.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-oxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLSEUGNQNFTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443646
Record name 2-(4,5-dihydro-1,3-oxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3416-93-1
Record name 2-(4,5-dihydro-1,3-oxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-Dihydrooxazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-(4,5-Dihydrooxazol-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
2-(4,5-Dihydrooxazol-2-yl)aniline
Reactant of Route 4
2-(4,5-Dihydrooxazol-2-yl)aniline
Reactant of Route 5
2-(4,5-Dihydrooxazol-2-yl)aniline
Reactant of Route 6
2-(4,5-Dihydrooxazol-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.